molecular formula C18H13F3N2OS B6579768 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-81-6

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B6579768
CAS RN: 330189-81-6
M. Wt: 362.4 g/mol
InChI Key: QJKXLNBISJYTIO-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as MT-119, is a small molecule that has been widely studied in recent years due to its potential therapeutic properties. While MT-119 has been shown to have a variety of biological activities, its exact mechanism of action and biochemical and physiological effects remain largely unknown.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In particular, it has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. Additionally, it has been studied for its potential to inhibit the growth of various types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Mechanism of Action

The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is still not fully understood. However, it is believed that the molecule works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and tumor growth. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). Inhibition of these transcription factors has been shown to reduce inflammation and tumor growth as well.
Biochemical and Physiological Effects
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tumor growth in various types of cancer. Additionally, it has been shown to reduce oxidative stress and inhibit the growth of various types of bacteria. Finally, it has also been shown to have neuroprotective and cardioprotective effects in preclinical studies.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments is that it is a small molecule, making it easy to synthesize and purify. Additionally, it has a wide range of potential therapeutic applications, making it a useful tool for studying various diseases. However, there are some limitations to using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments. For example, its exact mechanism of action is still not fully understood, making it difficult to study in detail. Additionally, its effects on humans have not yet been studied, making it difficult to determine its potential therapeutic applications.

Future Directions

There are a number of potential future directions for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide research. First, further studies are needed to better understand its exact mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications in humans. Finally, further studies are needed to explore its potential to inhibit the growth of various types of bacteria.

Synthesis Methods

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can be synthesized through a variety of methods, including the reaction of 5-methyl-4-phenyl-1,3-thiazol-2-amine with trifluoromethylbenzoyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in a white crystalline solid. The product can then be purified by recrystallization or column chromatography, depending on the desired purity.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c1-11-15(12-6-3-2-4-7-12)22-17(25-11)23-16(24)13-8-5-9-14(10-13)18(19,20)21/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKXLNBISJYTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

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